Cas no 1082495-22-4 (4-(3-Aminophenyl)-3-morpholinone)
4-(3-Aminophenyl)-3-morpholinone Chemical and Physical Properties
Names and Identifiers
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- 4-(3-Aminophenyl)morpholin-3-one
- 4-(3-Amino-phenyl)-morpholin-3-one
- AB64312
- AK128200
- AM807356
- KB-237826
- MolPort-008-478-447
- AKOS006316004
- SCHEMBL20124865
- MFCD11577324
- 4-(3-Aminophenyl)-3-morpholinone; 3-Morpholinone, 4-(3-aminophenyl)-; 4-(3-Aminophenyl)-3-morpholinone
- DA-19119
- CS-0165652
- DTXSID90651808
- EN300-1692425
- E78405
- A849116
- 4-(3-Aminophenyl)-3-morpholinone
- 1082495-22-4
- SY274346
- 4-(3-aminophenyl)morpholin-3-one? (Rivaroxaban Impurity pound(c)
- BS-49785
- 3-Morpholinone, 4-(3-aminophenyl)-
- L4Y4AGB6A8
-
- MDL: MFCD11577324
- Inchi: 1S/C10H12N2O2/c11-8-2-1-3-9(6-8)12-4-5-14-7-10(12)13/h1-3,6H,4-5,7,11H2
- InChI Key: IABQKUMPNMOSKF-UHFFFAOYSA-N
- SMILES: O1CC(N(C2C=CC=C(C=2)N)CC1)=O
Computed Properties
- Exact Mass: 192.089877630g/mol
- Monoisotopic Mass: 192.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 55.6Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 504.6±45.0 °C at 760 mmHg
- Flash Point: 259.0±28.7 °C
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
4-(3-Aminophenyl)-3-morpholinone Security Information
- Hazard Statement: CAUTION: May irritate eyes, skin
- Safety Instruction: CAUT
4-(3-Aminophenyl)-3-morpholinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019116947-1g |
4-(3-Aminophenyl)morpholin-3-one |
1082495-22-4 | 95% | 1g |
$530.00 | 2023-09-04 | |
| Chemenu | CM162975-1g |
4-(3-Aminophenyl)morpholin-3-one |
1082495-22-4 | 95% | 1g |
$580 | 2021-08-05 | |
| TRC | A638210-10mg |
4-(3-Aminophenyl)-3-morpholinone |
1082495-22-4 | 10mg |
$ 75.00 | 2023-04-19 | ||
| TRC | A638210-50mg |
4-(3-Aminophenyl)-3-morpholinone |
1082495-22-4 | 50mg |
$ 259.00 | 2023-04-19 | ||
| TRC | A638210-100mg |
4-(3-Aminophenyl)-3-morpholinone |
1082495-22-4 | 100mg |
$ 414.00 | 2023-04-19 | ||
| TRC | A638210-250mg |
4-(3-Aminophenyl)-3-morpholinone |
1082495-22-4 | 250mg |
$ 896.00 | 2023-04-19 | ||
| eNovation Chemicals LLC | Y1196155-1g |
4-(3-Aminophenyl)morpholin-3-one |
1082495-22-4 | 95% | 1g |
$885 | 2023-09-03 | |
| Chemenu | CM162975-250mg |
4-(3-Aminophenyl)morpholin-3-one |
1082495-22-4 | 95% | 250mg |
$292 | 2023-02-19 | |
| Chemenu | CM162975-1g |
4-(3-Aminophenyl)morpholin-3-one |
1082495-22-4 | 95% | 1g |
$684 | 2023-02-19 | |
| Enamine | EN300-1692425-1g |
4-(3-aminophenyl)morpholin-3-one |
1082495-22-4 | 95% | 1g |
$808.0 | 2023-09-20 |
4-(3-Aminophenyl)-3-morpholinone Suppliers
4-(3-Aminophenyl)-3-morpholinone Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 4-(3-Aminophenyl)-3-morpholinone
Professional Introduction to Compound with CAS No. 1082495-22-4 and Product Name: 4-(3-Aminophenyl)-3-morpholinone
The compound with the CAS number 1082495-22-4 and the product name 4-(3-Aminophenyl)-3-morpholinone represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a morpholine ring fused with a benzene ring and an amino substituent, has garnered considerable attention due to its unique structural and pharmacological properties. The molecular structure of 4-(3-Aminophenyl)-3-morpholinone incorporates both electron-donating and electron-withdrawing groups, which contribute to its versatile reactivity and potential applications in drug design.
Recent studies have highlighted the compound's potential as a key intermediate in the synthesis of bioactive molecules. The presence of the amino group at the para position relative to the morpholine ring enhances its ability to participate in hydrogen bonding interactions, making it a valuable scaffold for developing novel therapeutic agents. Researchers have been particularly interested in exploring its derivatives as potential candidates for treating neurological disorders, given the morpholine moiety's known role in modulating central nervous system activity.
The pharmacological profile of 4-(3-Aminophenyl)-3-morpholinone has been extensively studied in vitro and in vivo. Preliminary findings suggest that this compound exhibits significant binding affinity to certain neurotransmitter receptors, including serotonin and dopamine receptors, which are critical targets for drugs used in treating conditions such as depression, anxiety, and Parkinson's disease. The dual interaction with these receptors makes it an attractive candidate for developing multifunctional therapeutics that can address multiple symptoms simultaneously.
In addition to its neuropharmacological potential, 4-(3-Aminophenyl)-3-morpholinone has shown promise in other therapeutic areas. Its structural motif is reminiscent of several well-known pharmaceuticals, suggesting that it could serve as a lead compound for further optimization. The morpholine ring is particularly noteworthy, as it is a common pharmacophore found in drugs with anti-inflammatory, analgesic, and antiviral properties. By leveraging this scaffold, chemists can design molecules with enhanced efficacy and reduced side effects.
The synthesis of 4-(3-Aminophenyl)-3-morpholinone involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the condensation of an appropriate aromatic amine with a β-keto ester derivative under basic conditions, followed by cyclization to form the morpholine ring. Subsequent functionalization steps introduce the necessary substituents to achieve the desired final structure. These synthetic routes underscore the importance of advanced catalytic systems and green chemistry principles in optimizing yield and minimizing environmental impact.
Advances in computational chemistry have further accelerated the discovery process for compounds like 4-(3-Aminophenyl)-3-morpholinone. Molecular modeling techniques allow researchers to predict binding affinities, metabolic stability, and other pharmacokinetic parameters before conducting expensive experimental trials. This approach not only saves time but also enables the rapid screening of large libraries of analogs to identify promising candidates for further development. Such computational tools are indispensable in modern drug discovery pipelines.
The role of 4-(3-Aminophenyl)-3-morpholinone as a building block for more complex molecules cannot be overstated. Its unique combination of functional groups makes it an ideal candidate for generating diverse chemical libraries through combinatorial chemistry or fragment-based drug design strategies. These methods allow for rapid exploration of structural space and have been instrumental in identifying novel therapeutics against challenging targets such as protein-protein interactions and enzyme inhibition.
Recent clinical trials have begun to validate the preclinical findings surrounding 4-(3-Aminophenyl)-3-morpholinone derivatives. Early-phase studies indicate that certain analogs exhibit robust pharmacological effects without significant toxicity profiles. These results are particularly encouraging given the growing need for new treatments that address emerging therapeutic challenges without exacerbating existing ones. The compound's ability to modulate multiple biological pathways suggests broad applicability across various disease states.
The future prospects for 4-(3-Aminophenyl)-3-morpholinone are bright, with ongoing research focused on expanding its chemical diversity and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translating these findings into tangible clinical benefits for patients worldwide. As our understanding of molecular interactions continues to evolve, compounds like 4-(3-Aminophenyl)-3-morpholinone will undoubtedly play a pivotal role in shaping the next generation of medicines.
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